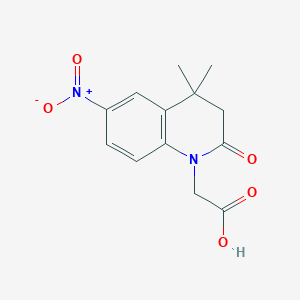
2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Acylation: The acetic acid moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation, iron powder in acidic medium.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitroso derivatives, hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Quinoline derivatives exhibit antibacterial and antifungal properties.
Antimalarial Agents: Some quinoline derivatives are used in the treatment of malaria.
Medicine
Anti-inflammatory Agents: They have potential use in the development of anti-inflammatory drugs.
Cancer Therapy: Research is ongoing into their use as anticancer agents.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Agriculture: They are used as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, inhibiting their activity. For example, they may inhibit DNA synthesis in microbes or interfere with cell signaling pathways in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Used as an antiprotozoal agent.
Uniqueness
2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C13H14N2O5 |
|---|---|
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
2-(4,4-dimethyl-6-nitro-2-oxo-3H-quinolin-1-yl)acetic acid |
InChI |
InChI=1S/C13H14N2O5/c1-13(2)6-11(16)14(7-12(17)18)10-4-3-8(15(19)20)5-9(10)13/h3-5H,6-7H2,1-2H3,(H,17,18) |
Clave InChI |
WRUAICXENTZSDU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


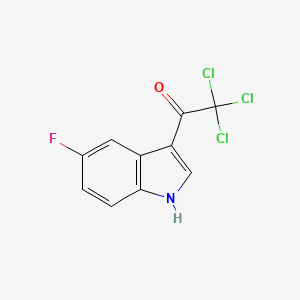

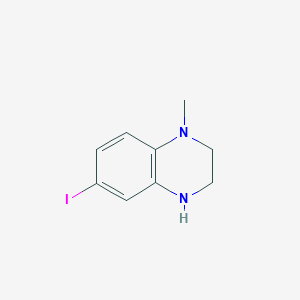

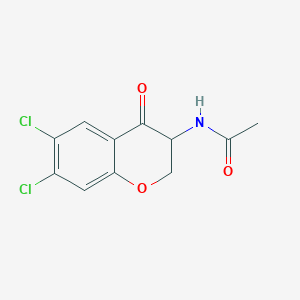

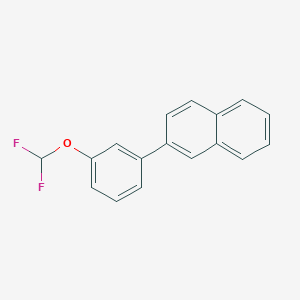
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![2,4-Dimethyl-3-phenylindeno[2,1-B]pyran](/img/structure/B11848635.png)
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)
![3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11848639.png)
![(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
![3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11848645.png)
![2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848656.png)
